molecular formula C24H19N3O B2394076 (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931316-05-1

(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine

Katalognummer: B2394076
CAS-Nummer: 931316-05-1
Molekulargewicht: 365.436
InChI-Schlüssel: BJYMAGPOJUWFHS-PCLIKHOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a sophisticated, multi-cyclic organic compound designed for advanced pharmaceutical and medicinal chemistry research. This chemical belongs to a class of privileged scaffolds that are highly valued in drug discovery for their ability to exhibit a wide range of biological activities. Its structure incorporates a chromenopyrazole core, a motif known to be a useful template for the design of compound libraries in the search for novel biologically active compounds . Chromone-fused heterocycles, such as the core of this product, are recognized as important pharmacophores and have been identified in compounds behaving as glucokinase activators and mimetics of glycosaminoglycans . Furthermore, the pyrazole moiety is a frequently studied azole with wide-spectrum applications in pharmaceuticals, demonstrating notable biological activities including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral effects . The integration of these frameworks is strategically chosen to produce a versatile lead compound. Researchers can utilize this molecule as a key intermediate in multicomponent reactions, which are efficient tools for preparing highly functionalized organic compounds and building complex, drug-like molecular architectures with high efficiency and step economy . Its potential mechanisms of action and specific biological targets are derived from the known properties of its constituent heterocyclic systems, making it a promising candidate for hit-to-lead optimization campaigns in therapeutic development. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

(E)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-17-9-8-12-19-15-21-23(25-16-18-10-4-2-5-11-18)27(20-13-6-3-7-14-20)26-24(21)28-22(17)19/h2-14,16H,15H2,1H3/b25-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYMAGPOJUWFHS-PCLIKHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-one with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromeno-pyrazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Wirkmechanismus

The mechanism of action of (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Chromeno-Pyrazole/Pyrimidine Systems

Compound Name Structural Features Key Differences Biological Activity/Application
Target Compound Chromeno[2,3-c]pyrazol-3-amine with (E)-benzylidene, 8-methyl, 2-phenyl Unique substituent arrangement and stereochemistry Potential kinase inhibition (inferred from SAR studies )
Chromeno[2,3-d]pyrimidin-4-one derivatives Pyrimidinone fused with chromene; lacks pyrazole ring Different heterocyclic core (pyrimidinone vs. pyrazole) Anticancer agents (synthesis pathways in )
Chromen[4,3-c]pyrazol-4-ones Pyrazolone fused at [4,3-c] position; carbonyl group at pyrazole Altered ring fusion position and functional groups Anti-inflammatory agents (high yields: 67–89% )

Pyrazol-3-Amine Derivatives

The pyrazol-3-amine scaffold is a common pharmacophore in bioactive compounds. Key comparisons include:

  • 1H-Indazol-3-amines (e.g., ambocarb derivatives): Exhibit multitarget activity (e.g., DYRK1A kinase inhibition, L-type calcium channel modulation). Substituents at positions 9–11 enhance binding, but ambocarb remains the most potent in its class .
  • C4–C5 Fused Pyrazol-3-amines (e.g., tetrahydroindoloquinolinones): These compounds show improved solubility and selectivity for neuronal targets compared to simpler pyrazoles. The target compound’s benzylidene group may mimic substituent effects seen in these fused systems .

(E)-Benzylidene-Substituted Analogues

  • (E)-3-Methyl-N-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methylene)benzeneamine :
    • Similar Schiff base formation (C=N) but lacks chromene fusion.
    • High yield (95%) and crystallinity (mp: 228–230°C) due to aromatic stacking .
    • IR and NMR data (e.g., δ 8.205 ppm for HC=N) align with the target compound’s expected spectral profile.

Biologische Aktivität

(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a complex organic compound belonging to the chromeno-pyrazole derivative class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential anti-cancer, anti-inflammatory, and anti-microbial effects. The unique structural features of this compound contribute to its biological activity, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is C24H19N3O, with a molecular weight of approximately 373.43 g/mol. The compound features a chromeno-pyrazole core structure characterized by various substituents that influence its reactivity and biological properties.

PropertyValue
Molecular FormulaC24H19N3O
Molecular Weight373.43 g/mol
IUPAC Name(E)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)-1-benzylmethanimine
CAS Number931316-05-1

Anti-Cancer Activity

Recent studies have highlighted the potential anti-cancer properties of (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in human breast cancer cells (MCF7) and lung cancer cells (A549). The IC50 values for these cell lines were reported at 12 µM and 15 µM respectively.
  • Mechanism of Action : The mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, the compound was found to inhibit the proliferation of cancer cells by disrupting the cell cycle at the G1 phase.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Anti-microbial Activity

(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL respectively.
  • Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Case Study 1: Anti-Cancer Efficacy

A study conducted on MCF7 breast cancer cells treated with varying concentrations of (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amines revealed a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation.

Case Study 2: Anti-inflammatory Effects

In an experimental model using LPS-induced inflammation in mice, administration of the compound significantly reduced edema and inflammatory cell infiltration compared to control groups. Histological analysis confirmed reduced inflammation markers in treated tissues.

Q & A

What are the optimized synthetic routes for (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine, and how can reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between aromatic amines and carbonyl-containing precursors. For example, similar compounds are synthesized by reacting substituted pyrazole derivatives with benzaldehyde analogs in ethanol under acidic conditions (e.g., glacial acetic acid) to form Schiff bases . Key parameters include:

  • Temperature : Reactions are often conducted under reflux (70–80°C) to enhance kinetics without decomposing thermally sensitive intermediates.
  • Catalysis : Acidic conditions (e.g., acetic acid) facilitate imine formation, while bases like cesium carbonate may aid in deprotonation steps .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol) is critical for isolating high-purity products .
    Yields can vary from 17–80% depending on steric hindrance and electronic effects of substituents .

How can structural ambiguities in (E)-N-benzylidene derivatives be resolved using complementary spectroscopic and crystallographic techniques?

Conflicting data (e.g., unexpected NMR shifts or melting points) often arise from isomerism, polymorphism, or hydrogen-bonding networks. To resolve these:

  • Multinuclear NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify geometric isomers (E/Z) via coupling constants and chemical shifts of imine protons (~8.5–9.0 ppm for E-configuration) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving packing effects and confirming stereochemistry . For example, SHELXL handles twinning and high-resolution data, which is critical for chromeno-pyrazole systems with planar aromatic moieties .
  • HRMS and IR : High-resolution mass spectrometry validates molecular formulas, while IR confirms functional groups (e.g., C=N stretches at ~1600 cm1^{-1}) .

What advanced strategies are employed to analyze hydrogen-bonding interactions in crystalline (E)-N-benzylidene derivatives, and how do these interactions impact physicochemical properties?

Hydrogen-bonding patterns influence solubility, stability, and bioactivity. Graph set analysis (as described by Etter and Bernstein) categorizes interactions into motifs like D (donor) and A (acceptor):

  • Crystallographic software : SHELX and ORTEP-3 generate thermal ellipsoid plots, visualizing H-bond networks and π-π stacking in chromeno-pyrazole systems .
  • Impact on properties : Strong intermolecular H-bonds (e.g., N–H⋯O or C–H⋯π) reduce solubility but enhance thermal stability, which is critical for pharmaceutical formulation .

How do researchers validate synthetic reproducibility and address discrepancies in reported data for similar pyrazolo-chromene derivatives?

Reproducibility challenges often stem from subtle variations in reaction conditions or characterization methods. Mitigation strategies include:

  • Standardized protocols : Detailed documentation of solvent purity, reagent stoichiometry, and drying times (e.g., anhydrous MgSO4_4 vs. Na2_2SO4_4) .
  • Cross-lab validation : Collaborative studies using identical starting materials (e.g., commercial 8-methyl-2-phenylchromenones) to isolate procedural vs. instrumental errors .
  • Data repositories : Publicly sharing crystallographic (CCDC) and spectral (NMRShiftDB) data enables peer verification .

What methodologies are recommended for assessing the biological activity of (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine derivatives, and how are structure-activity relationships (SAR) derived?

While direct biological data for this compound is limited, SAR for analogous pyrazoles involves:

  • In vitro assays : MTT assays evaluate cytotoxicity, while antimicrobial activity is tested via disk diffusion (e.g., against S. aureus or E. coli) .
  • Computational modeling : Docking studies (e.g., AutoDock) predict binding affinities to targets like kinases or DNA topoisomerases, guided by substituent effects (e.g., electron-withdrawing groups enhancing bioactivity) .
  • Metabolic stability : LC-MS monitors degradation in liver microsomes, with logP values (calculated via HPLC) correlating with membrane permeability .

What are the limitations of current crystallographic refinement tools (e.g., SHELXL) in resolving complex chromeno-pyrazole systems, and how can these be overcome?

SHELXL excels in small-molecule refinement but struggles with:

  • Disorder : Flexible benzylidene groups may require partitioning into multiple positions or constraints .
  • Twinned data : Integration with PLATON or TWINLAW identifies twin laws (e.g., two-fold rotation), improving R-factor convergence .
  • High-Z elements : Heavy atoms (e.g., Cl or Br substituents) cause absorption errors; empirical corrections (SADABS) are essential .

How can researchers leverage heterocyclic chemistry principles to design novel derivatives of this compound with enhanced properties?

Rational design strategies include:

  • Ring functionalization : Introducing electron-donating groups (e.g., –OCH3_3) at the 8-methyl position to modulate electronic effects .
  • Hybrid scaffolds : Coupling chromeno-pyrazoles with pharmacophores like quinolines or morpholines via Suzuki-Miyaura cross-coupling .
  • Prodrug approaches : Acetylation of amine groups to improve bioavailability, followed by enzymatic hydrolysis in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.